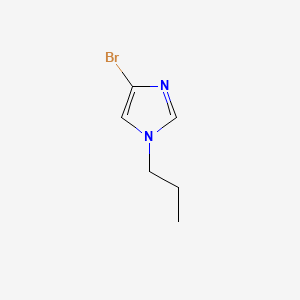

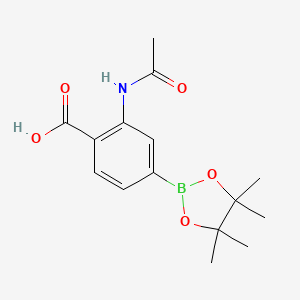

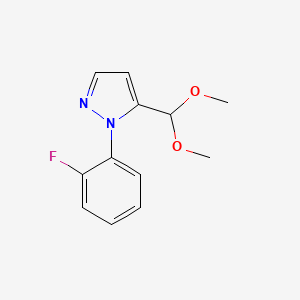

![molecular formula C8H6BrN3O2 B572355 methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 1257852-22-4](/img/structure/B572355.png)

methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .

Wissenschaftliche Forschungsanwendungen

Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications, such as inhibitors of specific enzymes or receptors.

Biological Studies: The compound is used in the development of probes for studying biological pathways and mechanisms.

Material Science: It can be incorporated into materials with specific electronic or optical properties.

Wirkmechanismus

Target of Action

Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a novel imidazo[4,5-b]pyridine derivative . Imidazo[4,5-b]pyridines are considered promising purine bioisosteres for potential medical applications Similar compounds have been known to target ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

It is synthesized through a series of reactions, including michael addition of 1-methyl-1h-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds . The resulting pyridine carboxylate undergoes transformations to obtain a series of building blocks, i.e., carboxylic acids, amides, and amines .

Biochemical Pathways

Similar compounds have been known to activate the nf-kappab pathway through the process of phosphorylation .

Pharmacokinetics

The design and synthesis of bioisosteres, such as this compound, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Similar compounds have been used in the treatment of migraines and cancer, and for the treatment of proteus syndrome .

Action Environment

The synthesis of this compound involves a series of reactions that are carried out under specific conditions, such as room temperature

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to acetylene or fumarate/maleate dicarboxylates, followed by intramolecular cyclization . This method allows for the construction of the imidazo-pyridine framework under mild conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Cross-Coupling Reactions: The compound can participate in Buchwald-Hartwig and Suzuki cross-coupling reactions, which are useful for forming carbon-carbon and carbon-nitrogen bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF.

Cross-Coupling Reactions: Palladium catalysts are often used in these reactions, with conditions including the use of bases like potassium carbonate and solvents such as toluene or DMF.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imidazo[4,5-c]pyridine Derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.

Imidazo[1,2-a]pyridines: Another class of imidazo-pyridine compounds with distinct substitution patterns and biological properties.

Uniqueness

Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazo-pyridine derivatives .

Eigenschaften

IUPAC Name |

methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-4-2-3-5(9)11-6(4)12-7/h2-3H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFRYYLVBAYEHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(N1)C=CC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745293 |

Source

|

| Record name | Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257852-22-4 |

Source

|

| Record name | Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane](/img/structure/B572272.png)

![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)

![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B572295.png)